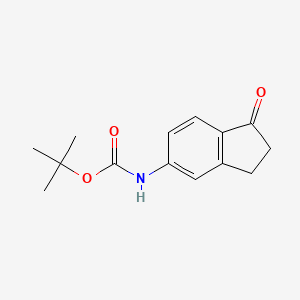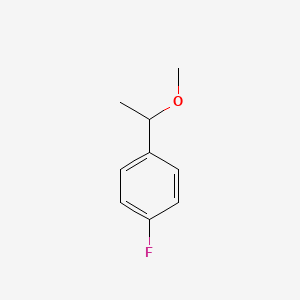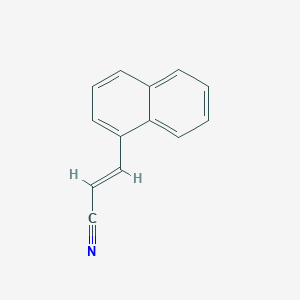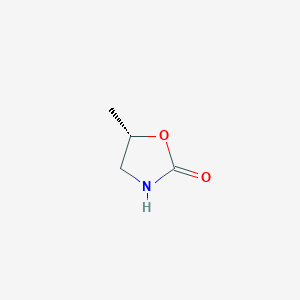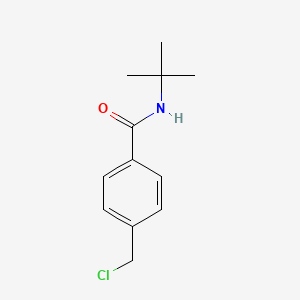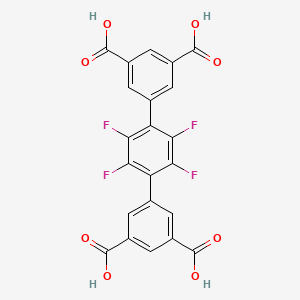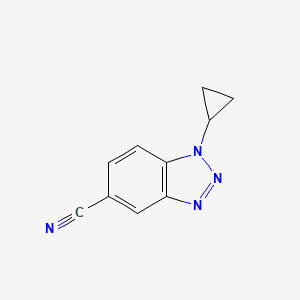
2-(2-Bromothiophen-3-yl)ethan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination of the thiophene ring and subsequent addition of an alcohol group. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the 1S enantiomer (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol has been studied extensively .
Applications De Recherche Scientifique
Synthesis and Physicochemical Analysis
- A study by Warad et al. (2020) discussed the synthesis of a pentadentate N3S2 Schiff base ligand, derived from a compound similar to 2-(2-Bromothiophen-3-yl)ethan-1-ol. They conducted extensive physical and theoretical analyses, revealing promising results for applications in metal chemotherapy, particularly in designing anticancer drugs with enhanced DNA binding properties (Warad et al., 2020).
Catalysis and Organic Synthesis
- Tamaru et al. (1979) demonstrated the utility of bromothiophene derivatives in the palladium-catalyzed thienylation of allylic alcohols. This process results in the selective synthesis of aldehydes or ketones, showcasing the compound's significance in organic synthesis and catalysis (Tamaru et al., 1979).
- Takahashi et al. (2006) explored the synthesis of oligothiophenes through C-H homocoupling of bromothiophene derivatives, highlighting the importance of these compounds in creating well-defined oligothiophene structures for various applications (Takahashi et al., 2006).
Antibacterial and Fungicidal Applications
- Hussam et al. (2016) synthesized a Schiff base containing a bromothiophene derivative, demonstrating promising antibacterial properties against human pathogenic bacteria. This indicates potential applications in the development of new antibacterial agents (Hussam et al., 2016).
- Kuzenkov and Zakharychev (2009) reported the synthesis of substituted ethan-1-ols, similar in structure to this compound, showing fungicidal activity, suggesting its use in pharmacological and agrochemical applications (Kuzenkov & Zakharychev, 2009).
Propriétés
IUPAC Name |
2-(2-bromothiophen-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c7-6-5(1-3-8)2-4-9-6/h2,4,8H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJNRKCAVIWOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

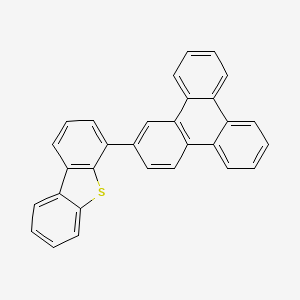

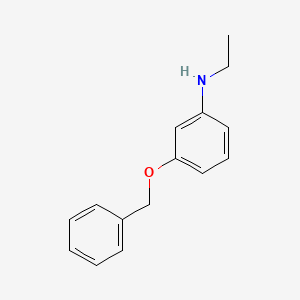
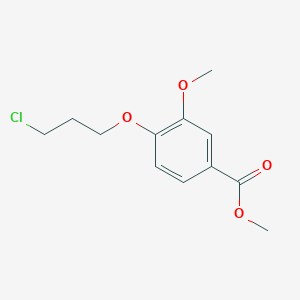
![2-(1,4-Diazepan-1-yl)benzo[d]thiazole](/img/structure/B3081933.png)
